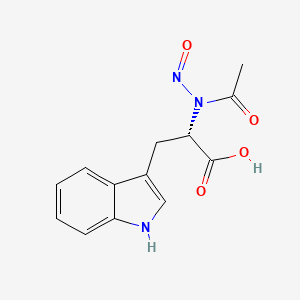
N-Acetyl-N'-nitrosotryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-N’-nitrosotryptophan is a derivative of the amino acid tryptophan, which has been modified to include an acetyl group and a nitroso group. This compound is known for its ability to release nitric oxide, a molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission .
準備方法
Synthetic Routes and Reaction Conditions
N-Acetyl-N’-nitrosotryptophan can be synthesized through the nitrosation of N-acetyltryptophan. This process typically involves the reaction of N-acetyltryptophan with sodium nitrite (NaNO2) in an acidic environment, such as at pH 3.5 . The reaction conditions must be carefully controlled to ensure the formation of the desired nitroso compound.
Industrial Production Methods
While specific industrial production methods for N-Acetyl-N’-nitrosotryptophan are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-Acetyl-N’-nitrosotryptophan undergoes several types of chemical reactions, including:
Oxidation: It can react with hydrogen peroxide (H2O2) to form peroxynitrite, a reactive nitrogen species.
Reduction: The nitroso group can be reduced to form the corresponding amine.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Peroxynitrite is formed when N-Acetyl-N’-nitrosotryptophan reacts with hydrogen peroxide.
Reduction: The corresponding amine is formed when the nitroso group is reduced.
Substitution: The products depend on the nucleophile used in the reaction.
科学的研究の応用
N-Acetyl-N’-nitrosotryptophan has several scientific research applications:
作用機序
N-Acetyl-N’-nitrosotryptophan exerts its effects primarily through the release of nitric oxide. The nitroso group in the compound can be reduced by agents such as ascorbate, leading to the release of nitric oxide . Nitric oxide then interacts with various molecular targets, including guanylate cyclase, which leads to the production of cyclic GMP and subsequent vasodilation . Additionally, nitric oxide can modulate the activity of hypoxia-inducible factor 1 (HIF-1), influencing cellular responses to low oxygen levels .
類似化合物との比較
N-Acetyl-N’-nitrosotryptophan is similar to other nitric oxide-releasing compounds, such as:
N-Nitrosomelatonin: Another nitric oxide donor that can modulate hypoxia-inducible factor 1 (HIF-1) activity.
S-Nitrosoglutathione: A compound that releases nitric oxide and has been studied for its effects on cellular signaling.
Uniqueness
N-Acetyl-N’-nitrosotryptophan is unique in its specific structure, which allows it to release nitric oxide under physiological conditions.
特性
CAS番号 |
53602-74-7 |
|---|---|
分子式 |
C13H13N3O4 |
分子量 |
275.26 g/mol |
IUPAC名 |
(2S)-2-[acetyl(nitroso)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O4/c1-8(17)16(15-20)12(13(18)19)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,18,19)/t12-/m0/s1 |
InChIキー |
QGCFCYSWAISKFH-LBPRGKRZSA-N |
異性体SMILES |
CC(=O)N([C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N=O |
正規SMILES |
CC(=O)N(C(CC1=CNC2=CC=CC=C21)C(=O)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




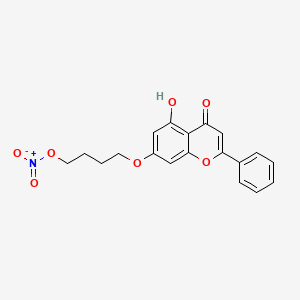
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13953346.png)
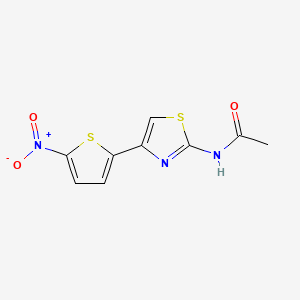
![1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]-](/img/structure/B13953353.png)
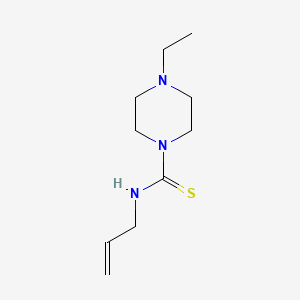
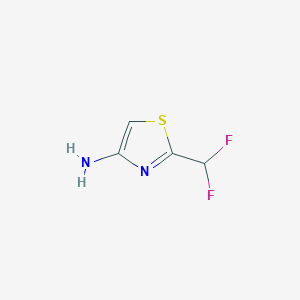
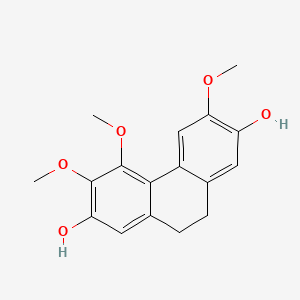
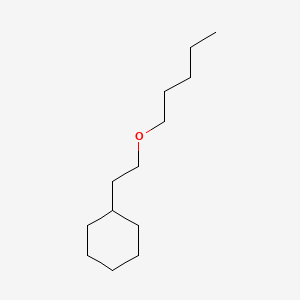
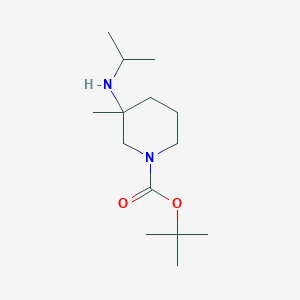
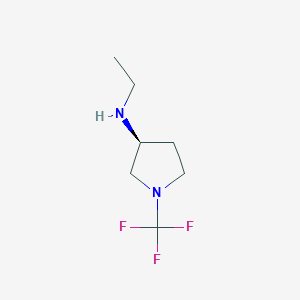
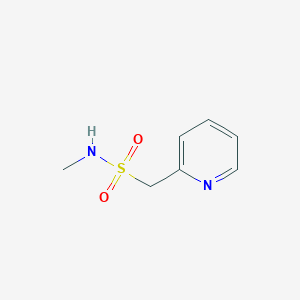
![4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953395.png)
